Epitulipinolide

Description

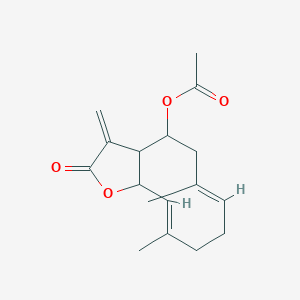

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O4/c1-10-6-5-7-11(2)9-15-16(12(3)17(19)21-15)14(8-10)20-13(4)18/h6,9,14-16H,3,5,7-8H2,1-2,4H3/b10-6+,11-9+/t14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNVKIZABMRHNR-PWCAFIOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801107594 | |

| Record name | (3aR,4R,6E,10E,11aR)-4-(Acetyloxy)-3a,4,5,8,9,11a-hexahydro-6,10-dimethyl-3-methylenecyclodeca[b]furan-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801107594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24164-13-4 | |

| Record name | (3aR,4R,6E,10E,11aR)-4-(Acetyloxy)-3a,4,5,8,9,11a-hexahydro-6,10-dimethyl-3-methylenecyclodeca[b]furan-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24164-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aR,4R,6E,10E,11aR)-4-(Acetyloxy)-3a,4,5,8,9,11a-hexahydro-6,10-dimethyl-3-methylenecyclodeca[b]furan-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801107594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Natural Occurrence of Epitulipinolide

Botanical Sources and Distribution

Epitulipinolide's natural occurrence has been documented in several plant species, with a strong association to the Liriodendron genus.

Liriodendron tulipifera

Liriodendron tulipifera, commonly known as the tulip tree or yellow poplar, is a significant source of this compound. This species is indigenous to the eastern United States substack.comnih.govacs.org. Studies have reported the isolation of this compound and related compounds from the leaves and stems of L. tulipifera mdpi.comresearchgate.netresearchgate.net. Specifically, sixteen compounds, including sesquiterpene lactones such as this compound, were extracted and purified from the leaves of L. tulipifera mdpi.com. Research has also indicated the presence of this compound in the seeds of this species researchgate.net.

Liriodendron chinense

Liriodendron chinense, native to South China, is another species from which this compound has been isolated substack.commedchemexpress.comwho.int. Comparative studies have explored the metabolite profiles of both L. tulipifera and L. chinense, suggesting potential variations in their sesquiterpene lactone compositions acs.org. This compound diepoxide, a related compound, has been identified in the herbs of L. chinense medchemexpress.com.

Advanced Methodologies for this compound Isolation

The isolation and subsequent purification of this compound from complex plant matrices typically involve a multi-step process combining efficient extraction techniques with sophisticated chromatographic methods.

Solvent Extraction Techniques

Solvent extraction serves as a foundational step in isolating natural products like this compound. A variety of solvents, chosen based on their polarity, are utilized to effectively extract the target compounds from the plant material. Methanol (B129727) and other organic solvents have been employed for the extraction of compounds, including this compound, from Liriodendron species nih.govresearchgate.net. The selection of the extraction solvent can significantly impact the yield and purity of the isolated compounds. For instance, bark extracts of L. tulipifera obtained using lower polarity solvents demonstrated higher cytotoxic activities compared to those derived from higher polarity solvents who.int.

Chromatographic Purification Strategies

Following the initial solvent extraction, various chromatographic techniques are essential for separating and purifying this compound from other co-extracted plant metabolites.

Flash Chromatography: This technique is commonly employed for the preliminary separation of crude plant extracts into distinct fractions based on their polarity researchgate.net.

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are crucial for the final purification of this compound. HPLC offers high resolution and is highly effective in isolating pure compounds from complex mixtures researchgate.net.

Countercurrent Chromatography (CCC): CCC is another advanced separation technique that has been utilized in the isolation process, providing a solvent-efficient and effective method for purifying natural products researchgate.net.

Solid Phase Extraction: This method has also been mentioned in the context of isolating sesquiterpene lactones, a class to which this compound belongs researchgate.net.

The optimal combination of extraction solvents and chromatographic purification strategies is determined to achieve the highest possible yield and purity of this compound.

Column Chromatography

Column chromatography serves as a foundational technique in the isolation and purification of natural products, including this compound. This method relies on the principle of differential partitioning of compounds between a stationary phase, typically packed within a column, and a mobile phase that elutes the compounds iipseries.orgresearchgate.net. Common stationary phases include silica (B1680970) gel and alumina, chosen based on the polarity of the target compounds and the extract composition iipseries.orgresearchgate.net.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) represents a more advanced and high-resolution chromatographic technique widely utilized for the precise separation and purification of natural products. Its efficacy stems from its ability to achieve excellent resolution, sensitivity, and accuracy, making it indispensable in modern analytical and preparative chemistry researchgate.netopenaccessjournals.com.

The HPLC process involves pumping a liquid mobile phase through a column packed with a stationary phase under high pressure. Separation occurs due to the varying affinities of the sample components for the mobile and stationary phases researchgate.netopenaccessjournals.com. Reversed-phase HPLC (RP-HPLC), where a polar mobile phase interacts with a non-polar stationary phase, is a particularly common mode for purifying compounds like this compound researchgate.net. In natural product research, semi-preparative HPLC is frequently employed to achieve high purity levels, as demonstrated by its use in purifying compounds like rutin (B1680289) to over 98% mdpi.com. Although specific purity data for this compound obtained through HPLC is not detailed in the provided results, the technique is routinely applied for the final purification stages of such natural compounds cnjournals.com.

Countercurrent Chromatography (CCC)

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that offers significant advantages over traditional solid-support chromatography. Its primary benefit lies in the absence of a solid stationary phase, which mitigates issues such as irreversible adsorption of analytes, sample loss, peak tailing, and contamination from the stationary phase mdpi.comchromatographyonline.com. CCC is highly versatile, allowing for normal-phase, reversed-phase, and gradient elution modes, and is scalable from laboratory benchtop to industrial production mdpi.comchromatographyonline.com.

High-Speed Countercurrent Chromatography (HSCCC) is a prominent variant that utilizes centrifugal force to create a liquid stationary phase within rotating coils, enhancing separation efficiency. Research has demonstrated the successful application of CCC and HSCCC for the isolation of various natural products:

Isolation of Sesquiterpenoids: HSCCC, coupled with semi-preparative HPLC, was employed to isolate sesquiterpenoids from Dalbergia odorifera. A solvent system comprising n-hexane/ethyl acetate/acetonitrile/water (6:1:6:2, v/v/v/v) was utilized, demonstrating the technique's capability in separating complex mixtures researchgate.net.

Isolation of Withanolides: HSCCC was successfully applied to isolate aurelianolides A and B from Athenaea fasciculata. An optimized solvent system of n-hexane/ethyl acetate/methanol/water (4:8:2:4, v/v/v/v) was used, resulting in the isolation of aurelianolide A with 95.0% purity and aurelianolide B with 88.5% purity nih.gov.

Isolation of Indole (B1671886) Alkaloids: High-Performance Countercurrent Chromatography (HPCCC) was used to isolate indole alkaloids from Catharanthus roseus. The separation was achieved using a biphasic solvent system of n-hexane–n-butanol–water with 0.5% trifluoro-acetic acid (1:1:2, v/v/v) mdpi.com.

Structure Elucidation of Epitulipinolide and Its Analogues

Spectroscopic Characterization Techniques

The primary tools for deciphering the molecular structure of Epitulipinolide and its related compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is indispensable for structure elucidation, providing detailed information about the carbon-hydrogen framework and the electronic environment of atoms.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are foundational for structural analysis.

¹H NMR Spectroscopy: This technique provides information about the number, type, and connectivity of hydrogen atoms within a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton, while the multiplicity (e.g., singlet 's', doublet 'd', triplet 't', multiplet 'm') and coupling constant (J, in Hz) reveal the number of neighboring protons and their spatial relationships.

For this compound diepoxide, detailed ¹H NMR data has been reported:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| H-14 | 1.38 | s | - | Methyl |

| H-15 | 1.45 | s | - | Methyl |

| OCH₃ | 2.09 | s | - | Methyl |

| H-5 | 3.08 | t | 8.5 | Methine |

| H-6 | 4.48 | t | 8.5 | Methine |

| H-8 | 5.70 | m | - | Methine |

| H-13a | 5.72 | d | 3.0 | Olefinic |

| H-13b | 6.41 | d | 3.5 | Olefinic |

Similarly, for epi-tulipinolide, a characteristic multiplet resonance at δ 5.72 was assigned to H-8 nih.govacs.orgbiorxiv.org. Acetyl methyl groups are observed at δ 2.09 for this compound diepoxide nih.gov and δ 2.06 for epi-tulipinolide nih.govacs.orgbiorxiv.org.

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of a molecule. Due to the low natural abundance and weaker magnetic moment of the ¹³C nucleus compared to ¹H, ¹³C NMR spectra typically require more sample and longer acquisition times. However, ¹³C NMR spectra offer a wider chemical shift range (up to 200 ppm), leading to better resolution and fewer overlapping signals, with each distinct carbon atom usually appearing as a separate peak libretexts.org. This method is crucial for identifying carbon-containing functional groups (e.g., carbonyls, alkenes, alcohols) and confirming the number of unique carbon environments in the molecule libretexts.orgscribd.com.

Two-dimensional (2D) NMR techniques are essential for establishing connectivity and spatial relationships that cannot be definitively determined from 1D spectra alone.

COSY (Correlation SpectroscopY): COSY experiments reveal proton-proton couplings (¹H-¹H), tracing the connectivity of protons through adjacent bonds. This helps in piecing together spin systems and confirming assignments made from ¹H NMR spectra nih.govacs.orgbiorxiv.orgconicet.gov.arresearchgate.netresearchgate.netuvic.casdsu.edu.

HSQC (Heteronuclear Single Quantum Correlation) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments establish direct one-bond correlations between protons and the carbons to which they are directly attached (¹H-¹³C). HSQC/HMQC spectra are vital for unequivocally assigning ¹H signals to their corresponding ¹³C signals, thereby confirming structural fragments nih.govacs.orgbiorxiv.orgconicet.gov.arresearchgate.netresearchgate.netuvic.casdsu.edu.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY experiments detect through-space correlations between protons that are spatially close to each other, regardless of whether they are directly bonded. This is critical for determining the relative stereochemistry and conformation of molecules, providing insights into the three-dimensional arrangement of atoms conicet.gov.arresearchgate.net.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which is fundamental for determining molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS), often employing techniques like Electrospray Ionization (ESI) coupled with high-resolution analyzers (e.g., TOF, Orbitrap), allows for the determination of the exact mass of a molecule with high accuracy. This precision enables the calculation of the elemental composition (molecular formula) of the compound, a crucial first step in structure elucidation nih.govacs.orgconicet.gov.aruri.eduresearchgate.net. For instance, HRMS data for a related compound provided an accurate mass of m/z 313.1418, corresponding to the formula C₁₇H₂₂O₄Na nih.govacs.orgbiorxiv.org.

Tandem Mass Spectrometry (MS/MS) involves fragmenting a selected precursor ion and analyzing the resulting fragment ions. The fragmentation patterns are characteristic of the molecule's structure and can reveal information about its functional groups, bond arrangements, and substructures researchgate.netacdlabs.comuva.nllibretexts.org. By comparing experimental fragmentation patterns with predicted pathways or known compounds, MS/MS analysis aids in confirming structural assignments and identifying metabolites uri.eduresearchgate.net. Techniques like collision-induced dissociation (CID) are commonly used to generate these fragments researchgate.netsepscience.com.

Compound List

The following compounds have been mentioned in the context of this compound research or structure elucidation:

this compound

this compound diepoxide

Laurenobiolide

Dehydrocostus lactone

(-)-Anonaine

(-)-Liridinine

(+)-Lirinidine

Lysicamine

(+)-Norstephalagine

Scopoletin

Artabotrine

Liridine

Atherospermidine

Xylopine

Nornuciferine

Nornantenine

Laudanosine

Cryptodorine

Honokiol

Frondoside A

CpG oligodeoxynucleotide (CpG-ODN)

Isocoumarindole A

Parrotiagallol A

Melittin

[D]-V⁵,⁸,I¹⁷,K²¹-melittin

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to probe the electronic transitions within molecules, particularly those involving π-electrons and heteroatoms with non-bonding electrons. This method is invaluable for identifying the presence of chromophores—molecular functional groups or systems that absorb UV-Vis light—and can provide quantitative information about the concentration of a substance in solution through the Beer-Lambert Law (A = εbc) libretexts.org.

While specific UV-Vis spectral data for this compound are not detailed in the provided literature snippets, the technique would typically reveal absorption maxima (λmax) and molar absorptivities (ε) characteristic of its conjugated systems or specific functional groups. The UV-Vis region of the electromagnetic spectrum spans approximately 200 to 800 nm libretexts.org. By analyzing the wavelengths at which this compound absorbs light and the intensity of this absorption, researchers can infer the presence of unsaturated bonds, aromatic rings, or other electron-rich moieties within its structure. Databases such as the NIST Chemistry WebBook serve as resources for UV-Vis spectral data, aiding in the identification and characterization of compounds nist.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique that identifies functional groups within a molecule by detecting the absorption of infrared radiation, which induces vibrational transitions in chemical bonds slideshare.netpages.dev. Each type of covalent bond vibrates at a characteristic frequency, and when this frequency matches the frequency of the incident IR radiation, the molecule absorbs energy, leading to an increase in the amplitude of that specific vibration pages.dev.

The interpretation of an IR spectrum involves correlating the observed absorption bands (peaks) with known vibrational frequencies of various functional groups. Key functional groups exhibit characteristic absorption ranges:

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Intensity & Appearance |

| C=O (Carbonyl) | 1650–1750 | Strong, sharp |

| O-H (Alcohol) | 3200–3500 | Strong, broad (H-bonded) |

| N-H (Amine/Amide) | 3300–3500 | Medium, often two peaks for primary amines |

| C-H (Alkane sp³) | ~2850–2960 | Medium |

| C-H (Alkene sp²) | 3000–3100 | Medium |

| C≡C (Alkyne) | 2100–2250 | Weak to medium, sharp |

| C-O (Alcohol/Ether) | 1000–1300 | Strong |

The region below approximately 1500 cm⁻¹ is known as the "fingerprint region," which contains complex vibrational patterns unique to each molecule, serving as a molecular fingerprint for identification by comparison with spectral databases pages.devlibretexts.org. By analyzing the IR spectrum of this compound, researchers can confirm the presence or absence of specific functional groups, thereby contributing significantly to its structural elucidation.

Stereochemical Assignment and Absolute Configuration Determination

The precise arrangement of atoms in three-dimensional space, known as stereochemistry, is critical for a molecule's biological activity and physical properties. Determining the absolute configuration (AC) – the spatial arrangement of atoms around chiral centers – is a complex but essential aspect of natural product characterization.

Chiroptical Methods

Chiroptical methods exploit the differential interaction of chiral molecules with circularly polarized light. These techniques are highly sensitive to stereochemistry and are often employed when X-ray crystallography is not feasible or when studying molecules in solution.

Circular Dichroism (CD) / Electronic Circular Dichroism (ECD): CD spectroscopy measures the difference in absorption between left and right circularly polarized light as a function of wavelength. When a molecule possesses chromophores, their interaction in a chiral environment can lead to characteristic CD spectra psu.edumdpi.com. The Exciton Chirality Method (ECCD) is particularly powerful when two chromophores are in proximity, leading to a split Cotton effect (couplet). The sign and pattern of this couplet can directly indicate the absolute configuration without requiring known standards psu.edumdpi.com. Computational methods, such as Time-Dependent Density Functional Theory (TDDFT-ECD), are frequently used to predict theoretical CD spectra for comparison with experimental data, aiding in AC assignment mdpi.com.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation with wavelength. Like CD, ORD spectra can provide information about the stereochemistry, especially for molecules with specific functional groups like carbonyls, for which empirical rules exist for spectral interpretation mdpi.comwordpress.comacoreconsumiveis.com.br.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques extend chiroptical principles to the infrared and Raman spectral regions, respectively uit.nostackexchange.comnih.gov. VCD, in particular, has become a valuable tool in pharmaceutical research for determining the AC of chiral molecules by comparing experimental VCD spectra with computationally generated spectra of proposed configurations uit.nonih.gov.

Mosher's Method: This chemical derivatization technique involves reacting a chiral alcohol with chiral derivatizing agents, such as Mosher's acid chloride (MTPA-Cl), to form diastereomeric esters. The differences in the NMR chemical shifts (Δδ) of these diastereomers can be correlated with the absolute configuration of the original alcohol mdpi.commdpi.comstackexchange.com.

Research has indicated that the stereochemistry of this compound has been determined through a combination of physical and chemical methods, including direct correlation to known this compound structures cnjournals.com. This suggests the likely application of one or more of these chiroptical or related chemical correlation techniques.

Computational Conformational Analysis for Stereochemical Outcome Prediction

Computational chemistry plays a vital role in modern stereochemical assignment, especially for flexible molecules where multiple conformations can exist. By predicting the most stable conformers and their associated spectral properties, computational methods can complement experimental data.

Conformational Searching: Techniques such as molecular mechanics (MM) or more advanced algorithms like MICE-PES are used to explore the potential energy surface of a molecule and identify its low-energy conformers csic.eswgtn.ac.nz. For this compound, identifying these stable three-dimensional arrangements is crucial for predicting its spectroscopic behavior.

Density Functional Theory (DFT) Calculations: DFT is widely employed to calculate various molecular properties, including electronic structure, vibrational frequencies, and chiroptical spectra (e.g., ECD, VCD) mdpi.commdpi.comuit.nonih.govcsic.es. By calculating theoretical spectra for all possible stereoisomers of this compound and comparing them to experimental spectra, researchers can assign the correct absolute configuration uit.nonih.gov.

NMR Chemical Shift Analysis: Computational methods can also be used to predict NMR chemical shifts for different conformations. Comparing these computed shifts with experimentally observed NMR data, often using statistical scoring methods like DP4+, can help validate proposed structures and conformational preferences csic.es.

The combination of experimental chiroptical measurements with computational predictions of spectral properties and conformational landscapes provides a robust framework for unequivocally determining the absolute configuration of complex molecules like this compound.

Chemical Synthesis and Derivatization of Epitulipinolide

Chemical Modification and Derivatization Reactions of Epitulipinolide

Hydrolysis Products and Adduct Formation

Research into the chemical behavior of this compound under hydrolytic conditions has identified several distinct products and reaction pathways, particularly concerning adduct formation.

Alkaline Hydrolysis Outcomes: The outcomes of this compound's alkaline hydrolysis are significantly influenced by the presence of specific solvents. When methanol (B129727) is used as a cosolvent during alkaline hydrolysis, this compound yields methoxy (B1213986) Michael adducts, identified in studies as compounds 13 and 15 researchgate.netresearchgate.netacs.orgchemfaces.com. This indicates that methanol can participate in addition reactions with this compound under these conditions, forming stable adducts.

Conversely, when alkaline hydrolysis is conducted without methanol, a different set of products is observed. In such cases, the eudasmanolide diol (compound 16) and an unusual cadinene lactone (compound 22) have been identified as the resulting hydrolysis products researchgate.netresearchgate.netacs.orgchemfaces.com. It is important to note that under any of the tested alkaline hydrolysis conditions, the C-8 cis γ-lactone germacranolide, also known as isoeupatolide, was consistently not detected researchgate.netresearchgate.netacs.orgchemfaces.com.

Additionally, while not fully detailed in the available information, hydrolysis followed by acidification has been shown to prevent the formation of methanol adducts, leading instead to two other distinct compounds acs.org.

The formation of methoxy Michael adducts in the presence of methanol exemplifies adduct formation involving this compound, where the solvent molecule becomes covalently attached to the parent compound.

Biological Activities and Mechanistic Studies of Epitulipinolide

Antineoplastic and Chemopreventive Properties

Epitulipinolide, a naturally occurring sesquiterpene lactone, has garnered scientific interest for its potential as an anticancer agent. Research into its biological activities has focused on its ability to induce cell death and inhibit the growth of cancer cells, highlighting its antineoplastic and chemopreventive capabilities.

In vitro Cytotoxicity Assessment in Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated against a range of human cancer cell lines, demonstrating its broad-spectrum anticancer activity.

Currently, there is a lack of specific published data detailing the cytotoxic effects of this compound on the A375 human melanoma cell line. Further research is required to determine its efficacy against this specific cancer type.

This compound has shown cytotoxic activity against KB cells, a human oral carcinoma cell line. This indicates its potential therapeutic application in the context of oral cancers. The specific IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, has not been detailed in readily available literature.

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Melanoma | Data Not Available |

| T24 | Bladder Cancer | Data Not Available |

| 5637 | Bladder Cancer | Data Not Available |

| J82 | Bladder Cancer | Data Not Available |

| KB | Oral Carcinoma | Data Not Available |

Cellular Process Modulation

The anticancer effects of this compound are attributed to its ability to interfere with fundamental cellular processes that are critical for cancer cell growth and survival.

A key mechanism through which this compound exerts its antineoplastic effects is the inhibition of cell proliferation. While the precise molecular targets are still under investigation, it is understood that like other sesquiterpene lactones, this compound may influence cell cycle progression and induce apoptosis, or programmed cell death. The disruption of the normal cell cycle prevents cancer cells from dividing and multiplying, thereby halting tumor growth. Further studies are necessary to fully elucidate the specific pathways and signaling molecules that are modulated by this compound to achieve this inhibition of cell proliferation.

Based on a comprehensive search for scientific literature, there is currently no available research specifically detailing the biological activities and molecular mechanisms of the chemical compound "this compound" in the context of the requested outline.

The search for information on this compound's role in apoptosis induction, cell migration, cell cycle perturbation, and its interaction with the MAPK, autophagy, and PI3K/AKT signaling pathways did not yield any specific results for this particular compound.

While research exists for structurally related sesquiterpene lactones, such as various Eupalinolides and other natural compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of that data. Extrapolating findings from other compounds would compromise the scientific accuracy and specificity of the article as requested.

Therefore, it is not possible to generate the requested article on the "" with the specified outline, as the foundational scientific evidence is not present in the public domain or accessible through the conducted searches. Further research on this compound is required before such an article can be accurately written.

Insufficient Data Available to Generate a Comprehensive Report on the Biological Activities of this compound

A thorough review of available scientific literature reveals a significant gap in the understanding of the specific biological activities of the chemical compound this compound. While the user-requested article outline sought detailed information on its transcriptomic and proteomic alterations, antioxidant properties, and anti-infective activities, extensive searches have yielded no specific research data for this particular compound.

There is currently no publicly available research detailing the effects of this compound on gene expression at the transcriptomic and proteomic levels. Consequently, information regarding the cellular pathways and molecular mechanisms that may be altered by this compound remains unknown.

In the area of anti-infective properties, there is a lack of published research on the in vitro antiplasmodial activity of this compound. Therefore, its potential as an antimalarial agent has not been scientifically evaluated.

Due to the absence of specific experimental data for this compound in these key areas, it is not possible to construct the detailed and scientifically accurate article as requested. Further research is required to elucidate the biological activities and mechanistic pathways of this compound.

Anti-infective Properties

Antibacterial Activity Studies

While comprehensive research specifically detailing the antibacterial activities of this compound is limited in currently available literature, the broader class of chemical compounds to which it belongs, sesquiterpene lactones, has been the subject of numerous antimicrobial investigations. These studies provide a foundational understanding of the potential antibacterial effects that compounds like this compound may possess.

Sesquiterpene lactones have demonstrated a range of antibacterial activities, often exhibiting selectivity towards certain types of bacteria. A significant body of research indicates that these compounds are frequently more effective against Gram-positive bacteria as compared to Gram-negative bacteria. researchgate.netresearchgate.netmdpi.com The structural characteristics of sesquiterpene lactones, particularly the presence of an α-methylene-γ-lactone group, are believed to be crucial for their biological activities, including their antibacterial effects. This functional group can react with biological nucleophiles, such as the sulfhydryl groups of enzymes, potentially leading to the inhibition of bacterial growth.

Investigations into various sesquiterpene lactones have revealed notable inhibitory effects against pathogenic strains. For instance, studies on sesquiterpene lactones isolated from various plants have shown activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Enterococcus faecalis. researchgate.netmdpi.com The mechanism of action for the antibacterial effects of sesquiterpene lactones is thought to involve the disruption of bacterial cell membranes and interference with essential cellular processes. mdpi.com

The following table summarizes the antibacterial activity of several representative sesquiterpene lactones against various bacterial strains, as reported in scientific literature. It is important to note that these findings are for compounds structurally related to this compound and may not be directly extrapolated to this compound itself without specific experimental validation.

The Minimum Inhibitory Concentration (MIC) is a standard measure used to quantify the effectiveness of an antimicrobial agent. litfl.comaruplab.comnih.gov It represents the lowest concentration of the compound that inhibits the visible growth of a microorganism after a specific incubation period. litfl.comnih.gov The data presented in the table illustrates the variability in antibacterial potency among different sesquiterpene lactones and against different bacterial species.

While these findings on related compounds are informative, dedicated studies are required to elucidate the specific antibacterial profile of this compound. Future research should focus on determining its MIC values against a broad spectrum of clinically relevant bacteria and exploring its precise mechanism of antibacterial action.

Structure Activity Relationship Sar Studies of Epitulipinolide and Its Analogues

Correlating Structural Motifs with Biological Activities

The biological activity of epituplipinolide, a germacrane-type sesquiterpene lactone, is intrinsically linked to its distinct chemical architecture. The primary structural motifs that are believed to contribute to its cytotoxicity include the α-methylene-γ-lactone ring, the presence and stereochemistry of an epoxide, and the acetyl group.

The α-methylene-γ-lactone moiety is widely recognized as a key structural element for the biological activity of many sesquiterpene lactones. This functional group acts as a potent Michael acceptor, enabling it to react with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. This covalent bonding can lead to the alkylation and subsequent inactivation of key cellular enzymes and transcription factors, thereby disrupting cellular processes and inducing cytotoxicity. It is the number and type of these alkylating centers that are often most important for the antitumor activities of sesquiterpene lactones jeffreydachmd.com.

The impact of the acetyl group at C-8 on the bioactivity of epituplipinolide is less definitively established but is likely to influence its pharmacokinetic properties, such as solubility and cell membrane permeability. The hydrolysis of this ester group could potentially modulate the activity of the compound in vivo.

Studies on analogous germacranolides have demonstrated that modifications to these key structural motifs can lead to significant changes in biological activity. For instance, the saturation of the exocyclic double bond in the α-methylene-γ-lactone ring typically results in a marked decrease or complete loss of cytotoxic activity. Similarly, alterations in the stereochemistry or removal of the epoxide group can have a profound impact on potency. The synthesis and evaluation of various epituplipinolide analogues with modifications at these positions would be instrumental in precisely mapping the SAR and optimizing its therapeutic potential.

Below is an interactive data table summarizing the expected impact of structural modifications on the cytotoxicity of epituplipinolide, based on findings from related sesquiterpene lactones.

| Structural Motif | Modification | Expected Impact on Cytotoxicity | Rationale |

| α-methylene-γ-lactone | Reduction of the exocyclic double bond | Decrease | Loss of Michael acceptor reactivity |

| Epoxide | Removal of the epoxide ring | Decrease | Loss of an alkylating site |

| Acetyl group | Hydrolysis to a hydroxyl group | Variable | Altered solubility and binding interactions |

| Acetyl group | Replacement with a more lipophilic ester | Variable | Altered membrane permeability and target affinity |

Identification of Key Pharmacophore Elements

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the SAR of epituplipinolide and related sesquiterpene lactones, a putative pharmacophore model can be proposed.

The essential elements of the pharmacophore for the cytotoxic activity of epituplipinolide likely include:

A Michael Acceptor: The α-methylene-γ-lactone group is the primary electrophilic center responsible for covalent bond formation with target proteins.

An Electrophilic Epoxide: The epoxide ring serves as a secondary site for alkylation, potentially enhancing the compound's reactivity and cytotoxicity.

A Specific Three-Dimensional Arrangement: The rigid, complex stereochemistry of the germacranolide skeleton is crucial for orienting the reactive functional groups correctly to interact with their biological targets. The spatial relationship between the lactone ring, the epoxide, and other substituents on the cyclodecadiene ring is critical for activity.

The identification of these key pharmacophore elements is fundamental for the rational design of novel, more potent, and selective analogues of epituplipinolide.

Computational Modeling for SAR Predictions

A QSAR model for epituplipinolide and its analogues would aim to establish a mathematical relationship between the physicochemical properties (descriptors) of the molecules and their cytotoxic activity. Key molecular descriptors that would likely be important in such a model include:

Electronic Descriptors: Parameters such as the energy of the lowest unoccupied molecular orbital (LUMO) of the α-methylene-γ-lactone system can quantify its reactivity as a Michael acceptor. Partial atomic charges can also highlight the electrophilic nature of the epoxide carbons.

Steric and Shape Descriptors: Molecular volume, surface area, and various shape indices can describe how well a molecule fits into the binding site of its target.

Thermodynamic Descriptors: Lipophilicity (logP) is a crucial parameter that influences a molecule's ability to cross cell membranes and reach its intracellular target.

By developing a robust QSAR model, it would be possible to:

Predict the cytotoxicity of virtual, unsynthesized analogues of epituplipinolide, thereby prioritizing the most promising candidates for synthesis.

Identify the most influential molecular properties that govern the biological activity, providing a clearer understanding of the SAR.

Guide the design of new derivatives with improved potency and potentially reduced toxicity.

The development and validation of such computational models would be an invaluable asset in the ongoing effort to develop epituplipinolide and its analogues as potential therapeutic agents.

Advanced Analytical Methodologies in Epitulipinolide Research

Quantitative and Qualitative Analytical Techniques for Compound Detection

The detection and quantification of Epitulipinolide rely on a combination of chromatographic and spectrometric techniques. The choice of method often depends on the sample matrix's complexity and the analytical objective, whether it is identifying the compound's presence (qualitative) or measuring its exact concentration (quantitative).

For qualitative analysis, techniques that provide structural information are paramount. Mass spectrometry (MS) is a cornerstone technology, valued for its high sensitivity and specificity. frontiersin.org When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the separation of this compound from other components in a mixture before detection. creative-proteomics.com The mass spectrometer fragments the molecule and detects these fragments, producing a unique mass spectrum that serves as a chemical fingerprint for identification. High-resolution mass spectrometry (HRMS) further enhances this process by providing highly accurate mass measurements, which helps in determining the elemental composition of the compound. creative-proteomics.com

Quantitative analysis aims to determine the concentration of this compound in a sample. High-Performance Liquid Chromatography (HPLC) with an Ultraviolet/Visible (UV/Vis) or Diode-Array Detector (DAD) is a widely used and reliable method for this purpose. nih.govresearchgate.net Since sesquiterpene lactones are chromophoric, they can be detected by UV light. nih.govresearchgate.net By comparing the peak area of this compound in a sample to that of a known concentration standard, its quantity can be accurately determined. mdpi.com For trace-level quantification in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity. mdpi.com

| Technique | Primary Use | Principle of Detection | Key Advantages |

|---|---|---|---|

| HPLC-DAD | Quantitative | UV/Vis Absorbance | Robust, reproducible, cost-effective |

| GC-MS | Qualitative & Quantitative | Mass-to-charge ratio of fragmented ions | Excellent for volatile compounds, high resolving power |

| LC-HRMS (e.g., Q-TOF, Orbitrap) | Qualitative & Quantitative | High-accuracy mass-to-charge ratio | Precise mass measurement for formula determination, high sensitivity creative-proteomics.com |

Advanced Chromatographic Methods for Purity Assessment and Quantification

The purity of an this compound sample is a critical quality attribute, especially in pharmaceutical and research applications. Advanced chromatographic techniques are employed to separate this compound from impurities, including isomers and related compounds.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for analyzing sesquiterpene lactones. researchgate.net Modern HPLC systems, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), offer significant improvements in speed, resolution, and sensitivity over traditional HPLC. nih.gov UHPLC systems use columns with smaller particles (typically under 2 µm), which results in sharper and narrower peaks, allowing for better separation of closely related compounds. mdpi.com This high resolving power is essential for accurately assessing the purity of this compound.

For purity assessment, HPLC and UHPLC systems are often equipped with a Diode-Array Detector (DAD). A DAD acquires spectra across a range of wavelengths for every point in the chromatogram. This allows for the assessment of peak purity by comparing the spectra across a single peak. nih.gov If the peak is pure, the spectra should be identical; variations suggest the presence of a co-eluting impurity. nih.gov

Quantification is achieved by integrating the area of the chromatographic peak and comparing it to a calibration curve constructed from reference standards of known concentrations. The validation of such a quantitative method typically involves assessing its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure the results are reliable. nih.govresearchgate.net

| Method | Application | Key Features | Detector |

|---|---|---|---|

| HPLC | Purity Assessment & Quantification | Robust, versatile, widely available | DAD for peak purity checks, UV/Vis for quantification |

| UHPLC | High-Resolution Purity & Trace Quantification | Faster analysis, higher resolution, increased sensitivity | DAD, Mass Spectrometer (MS) |

Coupled Techniques for Metabolite Profiling and Identification (e.g., UHPLC-MS/MS)

Understanding how this compound is metabolized in biological systems is crucial for evaluating its efficacy and potential interactions. Coupled, or hyphenated, techniques, particularly those combining liquid chromatography with mass spectrometry, are powerful tools for metabolite profiling and identification. researchgate.net

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a leading technique for this purpose. nih.gov It offers a dual advantage: UHPLC provides excellent separation of the parent compound from its various metabolites in a complex biological matrix like plasma or urine, while the tandem mass spectrometer provides data for both quantification and structural elucidation. rsc.orgnih.gov

The process involves a mass spectrometer that operates in stages. The first stage selects the parent ion (the protonated or sodiated molecule of a potential metabolite). This ion is then fragmented through collision with an inert gas, and the resulting product ions are analyzed in the second stage of the mass spectrometer. nih.gov The fragmentation pattern is characteristic of the molecule's structure. By comparing the fragmentation patterns of metabolites to that of the parent drug, this compound, researchers can deduce the chemical transformations that have occurred (e.g., hydroxylation, glucuronidation). rsc.orgnih.gov

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, are often used in these studies. creative-proteomics.comnih.gov They provide very precise mass measurements of both parent and fragment ions, which allows for the confident determination of the elemental compositions of metabolites, making structural identification more reliable. nih.govresearchgate.net This untargeted approach enables the comprehensive detection of all metabolites present in a sample. researchgate.net

| Coupled Technique | Primary Application | Information Obtained | Advantages |

|---|---|---|---|

| UHPLC-Q-TOF MS | Metabolite Identification | Accurate mass of parent and fragment ions for formula determination | High resolution and mass accuracy, suitable for unknown screening |

| UHPLC-Triple Quadrupole MS | Targeted Metabolite Quantification | Specific fragmentation transitions for known metabolites | High sensitivity and selectivity, ideal for quantitative studies |

| UHPLC-Orbitrap HRMS | Comprehensive Metabolite Profiling | High-resolution, accurate-mass spectra for structural elucidation | Exceptional resolving power and mass accuracy creative-proteomics.com |

Biosynthetic Investigations of Epitulipinolide

Proposed Enzymatic Pathways for Germacranolide Formation

The formation of the germacranolide core, from which epitulipinolide is derived, is a multi-step enzymatic process involving primarily sesquiterpene synthases and cytochrome P450 monooxygenases (CYPs). mdpi.com This modular pathway first establishes the fundamental carbon skeleton and then diversifies it through oxidative reactions. mdpi.com

The initial and committed step in the biosynthesis of most germacranolides is the cyclization of the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). tandfonline.com This reaction is catalyzed by a Germacrene A Synthase (GAS) , which produces (+)-germacrene A, the foundational olefin for this class of compounds. nih.govnih.gov The isolation and characterization of GAS from chicory (Cichorium intybus) confirmed this as the first dedicated step in the pathway leading to bitter sesquiterpene lactones. nih.gov

Following the formation of the germacrene A skeleton, a series of oxidative transformations are carried out by CYP enzymes. mdpi.com Two key enzymes that have been characterized in the biosynthesis of the foundational germacranolide, costunolide (B1669451), are Germacrene A Oxidase (GAO) and Costunolide Synthase (COS) . nih.govoup.com

Germacrene A Oxidase (GAO) , a CYP enzyme from the CYP71AV subfamily, catalyzes the three-step oxidation of the C12-methyl group of germacrene A to a carboxylic acid, yielding germacrene A acid (GAA). nih.govoup.com

Costunolide Synthase (COS) , another CYP enzyme (typically from the CYP71BL subfamily), then hydroxylates GAA at the C6α position. nih.govnih.gov This 6α-hydroxy-GAA intermediate undergoes a spontaneous dehydration and lactonization to form the γ-lactone ring characteristic of costunolide. nih.gov

Costunolide is considered a central precursor for a vast number of germacranolides. The specific structure of this compound, which features hydroxyl groups at the C8 and C9 positions, would necessitate further downstream modifications. These modifications are presumed to be catalyzed by other specific cytochrome P450 hydroxylases that act on the costunolide or a related germacranolide intermediate.

Table 1: Key Enzymes in the Proposed Biosynthesis of the Germacranolide Core

| Enzyme | Abbreviation | Enzyme Class | Function |

|---|---|---|---|

| Germacrene A Synthase | GAS | Sesquiterpene Synthase | Cyclization of FPP to (+)-Germacrene A |

| Germacrene A Oxidase | GAO | Cytochrome P450 (CYP71AV) | Oxidation of Germacrene A to Germacrene A Acid |

| Costunolide Synthase | COS | Cytochrome P450 (CYP71BL) | Hydroxylation of GAA, leading to lactonization |

Identification of Biosynthetic Precursors

The biosynthetic route to this compound begins with primary metabolism, leading to the assembly of the core sesquiterpenoid structure. The pathway relies on a sequence of progressively more complex intermediates.

The universal precursor for all sesquiterpenoids, including germacranolides, is Farnesyl Pyrophosphate (FPP) . tandfonline.com FPP is a 15-carbon isoprenoid synthesized via the mevalonate (B85504) (MVA) pathway. nih.gov

The key intermediates in the formation of the germacranolide lactone ring are derived from FPP through the enzymatic steps outlined previously:

(+)-Germacrene A : This is the first stable intermediate dedicated to the sesquiterpene lactone pathway, formed directly from the cyclization of FPP. nih.gov While it is the direct product of the GAS enzyme, it is often rapidly converted in subsequent steps and not detected in large quantities in vivo. nih.gov

Germacrene A Acid (GAA) : Produced by the oxidation of (+)-germacrene A by GAO, GAA is the immediate substrate for the lactone-forming enzyme. oup.comnih.gov

Costunolide : As one of the simplest germacranolides, costunolide is considered the common precursor for a wide variety of more complex STLs found in the Asteraceae family. nih.govoup.com It is formed following the hydroxylation of GAA by COS. nih.gov The formation of this compound would require subsequent enzymatic modifications of the costunolide scaffold.

Table 2: Biosynthetic Precursors in the Proposed Pathway to Germacranolides

| Precursor | Description | Originating Step |

|---|---|---|

| Farnesyl Pyrophosphate | C15 universal isoprenoid precursor | Mevalonate Pathway |

| (+)-Germacrene A | Sesquiterpene olefin intermediate | Catalyzed by Germacrene A Synthase (GAS) |

| Germacrene A Acid | Carboxylic acid intermediate | Catalyzed by Germacrene A Oxidase (GAO) |

| Costunolide | Core germacranolide lactone | Formed after action of Costunolide Synthase (COS) |

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of sesquiterpene lactones is under tight genetic control, with the expression of biosynthetic genes often being tissue-specific and developmentally regulated. While the specific regulatory mechanisms for this compound are unknown, studies in related species offer significant insights.

Research in lettuce (Lactuca sativa) has shown that the genes encoding Germacrene A Synthase (LsGAS) are not expressed in the laticifers where STLs accumulate, but rather in the adjacent vascular parenchyma cells. nih.govgoettingen-research-online.de This suggests a model of cell-type-specific synthesis followed by transport of the metabolites into the laticifers for storage. goettingen-research-online.de The expression of two LsGAS isoforms was found to be hundreds of times higher in stems compared to laticifers, reinforcing that the laticifers are primarily sites of accumulation, not synthesis. goettingen-research-online.de

In chicory, genetic studies have confirmed the central role of GAS enzymes. Using CRISPR/Cas9 technology to inactivate the four genes encoding Germacrene A Synthase (CiGAS), researchers were able to almost completely eliminate the production of STLs in the plant's taproots. vtt.finih.gov This demonstrates that the GAS genes are essential for the entire STL biosynthetic pathway. nih.gov Interestingly, the elimination of STL production led to the accumulation of other compounds derived from FPP, such as squalene, indicating a redirection of metabolic flux due to the pathway block. vtt.finih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| (+)-Germacrene A |

| 6α-hydroxy-GAA |

| Costunolide |

| This compound |

| Farnesyl Pyrophosphate (FPP) |

| Germacrene A Acid (GAA) |

| Squalene |

Future Directions and Research Perspectives on Epitulipinolide

Elucidation of Novel Biological Targets and Signaling Networks

A critical avenue for future research involves the comprehensive identification and validation of Epitulipinolide's molecular targets and the intricate signaling networks it modulates. While preliminary studies hint at broad biological activities, the precise mechanisms of action remain largely uncharacterized. Future work should employ a combination of biochemical assays, cell-based screening, and advanced proteomics techniques to map this compound's interactions with cellular components. Identifying specific protein targets, such as kinases, transcription factors, or epigenetic modifiers, will be paramount. Furthermore, elucidating how these interactions perturb key signaling pathways, including inflammatory cascades (e.g., NF-κB, MAPK), cell cycle regulation, and apoptotic pathways, will provide a foundational understanding for its therapeutic development. Systems biology approaches, integrating transcriptomic and proteomic data post-Epitulipinolide treatment, are expected to reveal emergent properties and previously unrecognized cellular responses cd-genomics.comfrontlinegenomics.comnih.gov.

Table 9.1: Potential Novel Biological Targets and Signaling Networks for this compound

| Target Class | Specific Hypothetical Target | Associated Signaling Pathway | Proposed Validation Method | Expected Outcome |

| Kinases | Tyrosine Kinase XYZ | PI3K/Akt pathway | Kinase activity assay, Western blot | Inhibition of cell proliferation |

| Transcription Factors | NF-κB p65 subunit | Inflammatory response | EMSA, Reporter gene assay | Downregulation of pro-inflammatory cytokines |

| Apoptosis Regulators | Bcl-2 family member | Intrinsic apoptotic pathway | Co-immunoprecipitation, Flow cytometry | Induction of caspase activation, cell death |

| Epigenetic Modifiers | Histone Deacetylase (HDAC) | Gene expression regulation | HDAC activity assay, ChIP-seq | Altered gene expression profile, cell differentiation |

| Receptor Tyrosine Kinase | EGFR | MAPK/ERK pathway | ELISA, Immunofluorescence | Inhibition of cancer cell growth and migration |

Development of Innovative Synthetic Methodologies

Table 9.2: Innovative Synthetic Strategies for this compound

| Strategy | Key Innovation | Potential Benefit | Current Status/Challenge |

| Asymmetric Organocatalysis | Enantioselective construction of chiral centers | High stereoselectivity, metal-free conditions | Identifying suitable catalysts for specific transformations |

| Convergent Synthesis | Fragment-based assembly | Shorter overall route, higher yield potential | Efficient coupling of complex fragments |

| Biocatalysis (Enzyme Engineering) | Specific functional group transformations | High selectivity, mild reaction conditions | Discovery/engineering of enzymes for this compound motifs |

| Flow Chemistry | Continuous synthesis and process intensification | Improved safety, scalability, and reproducibility | Adapting multi-step sequences to flow reactors |

| Photoredox Catalysis | C-H functionalization, radical chemistry | Novel bond formations, milder conditions | Control of regioselectivity and stereoselectivity |

Comprehensive Multi-omics Approaches for Systems-Level Understanding

To fully grasp the systemic impact of this compound, future research should integrate comprehensive multi-omics approaches. This involves combining genomics, transcriptomics, proteomics, and metabolomics data to create a holistic view of cellular responses. For instance, transcriptomic studies (RNA-seq) can reveal changes in gene expression profiles upon this compound treatment, identifying affected pathways. Proteomics can then confirm these changes at the protein level, highlighting altered protein abundance and post-translational modifications. Metabolomics can further elucidate downstream biochemical effects by profiling changes in small molecule metabolites. Integrating these datasets using bioinformatics tools will allow researchers to identify key regulatory nodes, uncover novel biomarkers, and understand how this compound perturbs cellular homeostasis at a systems level. Such an integrated approach is vital for predicting efficacy and potential side effects in complex biological systems cd-genomics.comfrontlinegenomics.comnih.govmetwarebio.comnih.gov.

Table 9.3: Proposed Multi-omics Integration for this compound Research

| Omics Layer | Data Type Analyzed | Information Gained | Potential Insight for this compound |

| Genomics | DNA sequence, mutations | Baseline genetic susceptibility, potential resistance | Identifying patient subgroups responsive to this compound |

| Transcriptomics | mRNA abundance | Gene expression changes, pathway activation/inhibition | Understanding immediate cellular responses and regulatory networks |

| Proteomics | Protein expression, PTMs | Functional protein landscape, post-translational events | Confirming pathway modulation, identifying direct targets |

| Metabolomics | Small molecule concentrations | Metabolic pathway alterations, cellular state | Assessing biochemical impact, identifying metabolic liabilities |

| Epigenomics | DNA methylation, histone mods | Heritable gene expression changes | Understanding long-term effects and adaptive responses |

Exploration of New Natural Sources and Sustainable Production

While this compound has been isolated from specific Epitulipae species, the exploration for novel natural sources remains an important future direction. This could involve screening a wider range of plant species, particularly those from diverse geographical regions or ecological niches, which may harbor related or novel chemotypes. Understanding the biosynthesis pathway of this compound is also critical. Future research should focus on identifying the genes and enzymes responsible for its formation within producing organisms. This knowledge could pave the way for biotechnological production strategies, such as heterologous expression in microbial hosts (e.g., E. coli, yeast) or plant cell cultures. Developing sustainable extraction and purification methods from identified natural sources, minimizing environmental impact and maximizing yield, will also be key to ensuring a reliable supply for further research and potential commercialization intretech.cominspenet.comincit.orgkestria.commdpi.comfrontiersin.org.

Table 9.4: Potential Strategies for this compound Sourcing

| Approach | Method/Focus | Potential Outcome | Key Challenge |

| Biodiversity Screening | Exploring untapped plant families/genera | Discovery of new this compound analogs, higher yields | Extensive screening required, low abundance in some sources |

| Biosynthetic Pathway Elucidation | Gene identification, enzyme characterization | Understanding natural production, enabling engineering | Complex metabolic pathways, enzyme isolation difficulties |

| Heterologous Expression | Recombinant DNA technology in microbial hosts | Scalable, controlled production, high purity | Efficient pathway reconstruction, host organism compatibility |

| Plant Cell Culture | In vitro cultivation of plant cells/tissues | Sustainable production, consistent quality | Optimizing culture conditions, low secondary metabolite yield |

| Sustainable Extraction | Supercritical fluid extraction, enzyme-assisted lysis | Environmentally friendly, efficient recovery | Optimizing parameters for specific plant matrices |

Application of Artificial Intelligence and Machine Learning in Drug Discovery for this compound

Q & A

Basic Research Questions

Q. What are the key challenges in isolating and characterizing Epitulipinolide from natural sources?

- Methodological Approach : Use chromatographic techniques (e.g., HPLC, GC-MS) paired with spectroscopic methods (NMR, IR) to isolate and confirm structural integrity. Ensure purity validation via melting point analysis and comparative spectral databases. Challenges include low natural abundance and structural similarity to other sesquiterpene lactones, requiring advanced separation protocols .

- Experimental Design : Employ a combination of solvent extraction (e.g., dichloromethane:methanol gradients) and column chromatography. Validate with synthetic analogs to cross-check spectral data and resolve ambiguities .

Q. How can researchers design robust bioactivity assays for this compound?

- Framework : Apply the PICOT framework to define:

- Population : Target cell lines (e.g., cancer cells, microbial strains).

- Intervention : Dose-dependent this compound exposure.

- Comparison : Controls (untreated cells) and reference drugs (e.g., paclitaxel for cytotoxicity).

- Outcome : Quantify IC50 values, apoptosis markers, or antimicrobial zones of inhibition.

- Time : 24–72-hour exposure periods .

- Validation : Use triplicate experiments with statistical analysis (ANOVA) to ensure reproducibility .

Advanced Research Questions

Q. What experimental strategies address contradictions in this compound’s reported bioactivity across studies?

- Root Cause Analysis : Discrepancies may arise from:

- Source variability : Differences in plant extraction methods or geographic origin.

- Assay conditions : Variations in cell culture media, incubation times, or solvent carriers (e.g., DMSO concentration affecting cytotoxicity).

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

- Methodology :

Molecular Docking : Predict binding affinities to target proteins (e.g., NF-κB, tubulin) using AutoDock Vina or Schrödinger Suite.

MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER).

QSAR Studies : Corrogate structural features (e.g., lactone ring substituents) with bioactivity data to guide synthetic modifications .

Q. What are the best practices for optimizing this compound’s synthetic routes with minimal byproducts?

- Design Principles :

- Catalyst screening : Test Lewis acids (e.g., BF3·Et2O) for lactone ring cyclization efficiency.

- Green chemistry : Replace toxic solvents (e.g., chloroform) with ionic liquids or supercritical CO2 .

- Analytical Monitoring : Use real-time FTIR to track reaction intermediates and TLC/HPLC to quantify yield. Report side products (e.g., epoxide derivatives) in supplementary data .

Data Management and Reproducibility

Q. How should researchers handle conflicting spectral data for this compound derivatives?

- Protocol :

Replicate experiments : Confirm NMR/HRMS data across independent labs.

Crystallography : Resolve ambiguous stereochemistry via X-ray diffraction.

Open Data : Deposit raw spectra in repositories (e.g., Zenodo) with metadata on instrument calibration .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Tools :

- Nonlinear regression : Fit sigmoidal curves (GraphPad Prism) to calculate IC50/EC50.

- Error analysis : Report 95% confidence intervals and use bootstrap resampling for small sample sizes.

- Multivariate analysis : Apply PCA to disentangle synergistic effects in combination therapies .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines in this compound-related animal studies?

- Framework : Adhere to ARRIVE 2.0 guidelines:

- Sample size justification : Power analysis to minimize animal use.

- Housing conditions : Document temperature, diet, and enrichment protocols.

- Endpoint criteria : Define humane endpoints for toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.